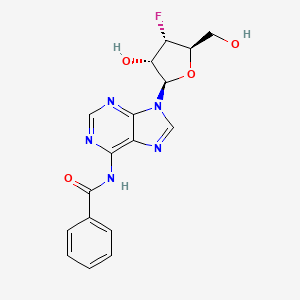

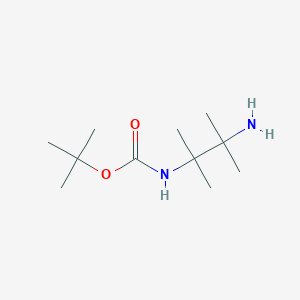

![molecular formula C10H9ClN2O2 B3186836 Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 131773-20-1](/img/structure/B3186836.png)

Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate

Descripción general

Descripción

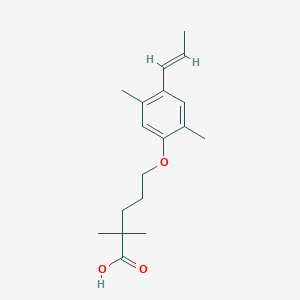

Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds .

Molecular Structure Analysis

The molecular structure of this compound is determined by spectroscopic techniques and further confirmed using X-ray diffraction . The optimized molecular crystal structures are determined on the basis of density functional theory (DFT) calculations .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it is known that this compound serves as an important intermediate in the synthesis of imidazo[1,2-a]pyridine compounds .Safety and Hazards

Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Imidazo[1,2-a]pyridine derivatives, such as Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions for research and development in the field of drug discovery .

Propiedades

Número CAS |

131773-20-1 |

|---|---|

Fórmula molecular |

C10H9ClN2O2 |

Peso molecular |

224.64 g/mol |

Nombre IUPAC |

ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-9(11)12-7-5-3-4-6-13(7)8/h3-6H,2H2,1H3 |

Clave InChI |

HAAYDCPYMCBKAP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2)Cl |

SMILES canónico |

CCOC(=O)C1=C(N=C2N1C=CC=C2)Cl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3186858.png)